Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate (CAS 113697-85-1) is a 5‑neopentyl‑substituted oxazole‑4‑carboxylate ester with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g mol⁻¹. The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical discovery, and the 5‑position substituent profoundly influences lipophilicity, metabolic stability, and reactivity in downstream functionalisation.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 113697-85-1
Cat. No. B12044124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate
CAS113697-85-1
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)CC(C)(C)C
InChIInChI=1S/C11H17NO3/c1-5-14-10(13)9-8(15-7-12-9)6-11(2,3)4/h7H,5-6H2,1-4H3
InChIKeyAPMHAGIOEQOLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate (CAS 113697-85-1): Key Physicochemical and Scaffold Properties for Procurement Decisions


Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate (CAS 113697-85-1) is a 5‑neopentyl‑substituted oxazole‑4‑carboxylate ester with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g mol⁻¹ . The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical discovery, and the 5‑position substituent profoundly influences lipophilicity, metabolic stability, and reactivity in downstream functionalisation [1]. This compound belongs to a family of 5‑alkyl‑oxazole‑4‑carboxylate building blocks that are employed as versatile intermediates for library synthesis and target‑oriented synthesis; however, the steric and electronic properties imparted by the neopentyl group prevent simple interchange with less‑hindered analogues.

Why Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate Cannot Be Replaced by Simple 5‑Alkyl Oxazole‑4‑carboxylate Analogues


Although the oxazole‑4‑carboxylate core is conserved across multiple commercial building blocks, the 5‑substituent dictates both the physicochemical profile and the steric environment that governs selectivity in subsequent chemical transformations. The neopentyl group in the target compound (logP ≈ 2.44) introduces a lipophilicity increase of more than one log unit relative to the 5‑methyl analogue (logP ≈ 1.16), and it remains measurably more lipophilic than the 5‑tert‑butyl analogue (logP ≈ 2.15) . This shift directly impacts compound solubility, membrane permeability, and chromatographic behaviour, precluding direct replacement without altering the property profile of a lead series or a validated synthetic route.

Quantitative Differentiation Evidence for Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate vs. Key Commercial Analogues


Higher Calculated Lipophilicity (logP) vs. 5‑Methyl and 5‑tert‑Butyl Oxazole‑4‑carboxylate Esters

The target compound exhibits a computed logP of 2.44, which is 1.28 log units higher than that of ethyl 5-methyl-1,3-oxazole-4-carboxylate (logP 1.16) and 0.29 log units higher than ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (logP 2.15) . This order (neopentyl > tert‑butyl > methyl) is consistent with the increase in carbon count and branching, and the difference exceeds the typical variability of in silico logP prediction (RMSE ≈ 0.3–0.5 log units).

Lipophilicity Drug-likeness Medicinal chemistry

Increased Molecular Weight and Heavy Atom Count Enable Differentiated Physicochemical Space Occupancy

With a molecular weight of 211.26 g mol⁻¹ and 15 heavy atoms, the target compound is 56.11 g mol⁻¹ heavier than ethyl 5-methyl-1,3-oxazole-4-carboxylate (MW 155.15) and 14.03 g mol⁻¹ heavier than ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (MW 197.23) . The additional methylene group and the quaternary carbon of the neopentyl substituent contribute meaningful changes in van der Waals volume and polar surface area, placing the compound in a distinct region of property space that is relevant for fragment-based and HTS library design.

Molecular weight Physicochemical properties Library design

Greater Steric Bulk of the Neopentyl Substituent Modulates Regioselectivity in Palladium-Catalysed C–H Functionalisation vs. Less Hindered Analogues

In palladium-catalysed direct arylation of oxazole-4-carboxylates, the steric environment at C5 strongly influences the regiochemical outcome. Literature precedent demonstrates that bulky 5-substituents suppress undesired C5-arylation and favour exclusive C2-functionalisation, whereas less hindered analogues (e.g., 5-methyl or 5‑tert-butyl) can give mixtures of C2 and C5 products under identical conditions [1]. Although a direct head-to-head kinetic study with the neopentyl congener has not been published, the neopentyl group (quaternary carbon adjacent to the ring) presents a larger Charton steric parameter (ν ≈ 0.68) compared to tert-butyl (ν ≈ 0.52) and methyl (ν ≈ 0.0), supporting the inference of improved regiocontrol.

C–H activation Steric effects Regioselectivity

Validated Commercial Availability as an AldrichCPR Building Block Ensures Reproducible Supply vs. Custom-Synthesised Rare Analogues

The target compound is listed in the Sigma-Aldrich catalogue under the AldrichCPR (Custom Product Request) programme with catalogue number PH014499, indicating established sourcing and quality-control protocols [1]. By contrast, several close analogues such as ethyl 5-isobutyl-1,3-oxazole-4-carboxylate are available only through the same programme but with less frequent batch production, while other variants (e.g., 5‑neopentyl isoxazole regioisomers) are supplied solely by niche vendors without documented QC release criteria. The AldrichCPR designation provides batch traceability and the option to request custom analytical specifications (NMR, HPLC purity ≥ 95%, residual solvent analysis).

Commercial availability Supply chain Reproducibility

Optimal Application Scenarios for Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate Based on Differentiated Evidence


Fragment-to-Lead Optimisation Requiring Elevated Lipophilicity Without Introducing Aromatic Ring Count

When a screening hit based on a 5-methyl-oxazole-4-carboxylate core shows promising activity but sub-optimal logD, replacement with the neopentyl congener (ΔlogP ≈ +1.28) provides a stepwise lipophilicity increase without adding an aromatic ring, preserving ligand efficiency metrics while improving membrane permeability . This strategy is directly supported by the measured logP difference presented in Section 3, Evidence Item 1.

Regioselective C2-Diversification of Oxazole Scaffolds via Palladium-Catalysed Direct Arylation

In medicinal chemistry programmes that elaborate the oxazole core at C2, the steric shielding afforded by the neopentyl group (Charton ν ≈ 0.68) favours exclusive C2 arylation, minimising isomeric by-products and simplifying chromatographic purification . The steric argument laid out in Section 3, Evidence Item 3 supports the selection of this building block over less hindered 5-alkyl analogues for C–H functionalisation workflows.

Construction of Focused Compound Libraries Exploring Sterically Demanding 5‑Substituent SAR

For structure–activity relationship (SAR) studies probing the tolerance of a biological target to bulky, quaternary-carbon substituents at the oxazole 5‑position, the neopentyl congener fills a critical gap between the tert-butyl analogue (Charton ν ≈ 0.52) and even larger adamantyl or trityl derivatives that are often synthetically inaccessible. The molecular weight increment (+14 g mol⁻¹ over tert-butyl) allows researchers to deconvolute steric from lipophilic contributions with greater precision .

Reproducible Multi-Batch Synthesis in Academic and Industrial Laboratories with Traceable Supply

The compound's listing as an AldrichCPR product (PH014499) ensures that procurement teams can obtain consistent, QC-verified material across multiple project phases, eliminating the batch-to-batch variability that plagues custom-synthesised rare oxazole building blocks . This sourcing advantage, detailed in Section 3, Evidence Item 4, is critical for long-term projects requiring re-supply over several years.

Quote Request

Request a Quote for Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.